2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules, contributing to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting pyrimidine-2-amine with 4-chloromethylpiperidine under basic conditions to form 1-(pyrimidin-2-yl)piperidin-4-yl)methyl chloride.
Sulfonamide Formation: The intermediate is then reacted with 2-methylpropane-1-sulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride reacts with the amine group to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic conditions with catalysts like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its sulfonamide group, which is known for antibacterial, antifungal, and diuretic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The compound may bind to receptors, altering their activity and modulating biological pathways.
Pathways Involved: It can affect various signaling pathways, depending on the biological target, leading to therapeutic effects such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobutyl)-2-methylpropane-1-sulfonamide: Similar structure but with an aminobutyl group instead of the pyrimidinyl-piperidinyl moiety.
2-methyl-N-(4-(pyridin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide: Similar but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
2-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is unique due to its specific combination of a pyrimidinyl-piperidinyl moiety and a sulfonamide group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-12(2)11-21(19,20)17-10-13-4-8-18(9-5-13)14-15-6-3-7-16-14/h3,6-7,12-13,17H,4-5,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVBSFKJRLNLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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